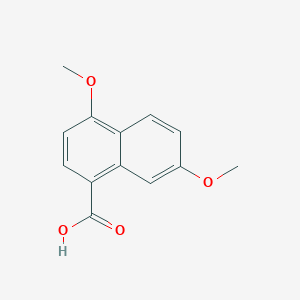

4,7-Dimethoxy-1-naphthoic acid

Description

Contextualization within Naphthoic Acid Derivatives and Their Academic Significance

Naphthoic acids are aromatic carboxylic acids with the carboxyl group attached to a naphthalene (B1677914) ring. There are two primary isomers, 1-naphthoic acid and 2-naphthoic acid, depending on the position of the carboxyl group on the naphthalene structure. wikipedia.org These, along with their various substituted derivatives, form a large class of compounds that have garnered considerable academic and industrial interest. The presence of the naphthalene core, a bicyclic aromatic system, imparts unique electronic and steric properties to these molecules.

The academic significance of naphthoic acid derivatives is broad, with applications and studies in several fields:

Organic Synthesis: Naphthoic acids serve as versatile intermediates in the synthesis of more complex organic molecules. The carboxylic acid group can be readily converted into other functional groups, and the aromatic rings can undergo various substitution reactions.

Medicinal Chemistry: Many naphthoic acid derivatives have been investigated for their potential biological activities. Research has explored their roles as anti-inflammatory agents, with some derivatives showing activity through interaction with receptors like the aryl hydrocarbon receptor (AhR). Furthermore, they have been studied as potential precursors for anticancer agents and for their interactions with enzymes crucial for drug metabolism.

Materials Science: Certain naphthoic acid derivatives are explored for their potential use in the development of new materials, such as liquid crystal polymers. For instance, 6-hydroxy-2-naphthoic acid is a known component in the production of high-value liquid crystal polymers. tandfonline.com

The substitution pattern on the naphthalene ring, such as the presence of methoxy (B1213986) groups in 4,7-Dimethoxy-1-naphthoic acid, can significantly influence the compound's properties, including its solubility, electronic character, and biological activity.

Overview of Research Trajectories and Scholarly Contributions

While specific scholarly contributions focusing solely on this compound are limited, the research on its isomers and closely related analogs provides insight into its potential areas of interest. For example, the synthesis and properties of other dimethoxy-1-naphthoic acid isomers have been documented. A notable example is the synthesis of 5,8-dimethoxy-1-naphthoic acid, which was pursued as part of a program to create potential metabolites of carcinogenic compounds for further study. acs.orgacs.org

Research into other substituted naphthoic acids also sheds light on the broader research interest. For instance, studies on 4-hydroxy-6,7-dimethoxy-2-naphthoic acid have involved its metalation to create complex derivatives that are potent inhibitors of anti-apoptotic proteins, a significant area of cancer research. researchgate.netacs.org Additionally, a compound with a similar substitution pattern, 6,7-dimethoxy-4-hydroxy-1-naphthoic acid, has been isolated from the plant Helichrysum arenarium, indicating potential interest in the natural products and medicinal chemistry fields. tandfonline.com

The related aldehyde, 4,7-dimethoxy-1-naphthaldehyde, is also a known compound with a reported melting point of 81 °C. stenutz.eu This suggests that this compound could be synthesized from this aldehyde via oxidation, a common transformation in organic chemistry.

While a detailed research history for this compound is not apparent, its structural features suggest it could be a target for synthesis in the context of creating libraries of compounds for screening in medicinal chemistry or as a building block in materials science.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H12O4 | calpaclab.com |

| Molecular Weight | 232.23 g/mol | calpaclab.com |

| CAS Number | 90381-45-6 | calpaclab.com |

| Predicted XlogP | 2.6 | uni.lu |

Table 2: Related Naphthoic Acid Derivatives and Their Research Context

| Compound Name | Key Research Finding/Application |

| 5,8-Dimethoxy-1-naphthoic acid | Synthesized as a potential metabolite of a carcinogen for further study. acs.orgacs.org |

| 4-Hydroxy-6,7-dimethoxy-2-naphthoic acid | Used in the synthesis of potent inhibitors of anti-apoptotic proteins. researchgate.netacs.org |

| 6,7-Dimethoxy-4-hydroxy-1-naphthoic acid | Isolated from the plant Helichrysum arenarium. tandfonline.com |

| 6-Hydroxy-2-naphthoic acid | Used in the production of high-value liquid crystal polymers. tandfonline.com |

| 4,7-Dimethoxy-1-naphthaldehyde | A related aldehyde with a known melting point of 81 °C. stenutz.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,7-dimethoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-8-3-4-9-11(7-8)10(13(14)15)5-6-12(9)17-2/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBJZCAKNURVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584593 | |

| Record name | 4,7-Dimethoxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90381-45-6 | |

| Record name | 4,7-Dimethoxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90381-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethoxynaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-Dimethoxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4,7 Dimethoxy 1 Naphthoic Acid

Established Synthetic Pathways for 4,7-Dimethoxy-1-naphthoic Acid

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from standard organic chemistry transformations and the availability of its direct precursor.

No dedicated, peer-reviewed publications detailing specific preparative routes for this compound were identified in the course of this search. However, chemical supplier information indicates that a primary route to the acid is through the oxidation of the corresponding aldehyde. chemicalbook.com The direct precursor, 4,7-dimethoxy-1-naphthaldehyde, is commercially available and its oxidation represents a standard and high-yielding transformation in organic synthesis. This reaction is typically achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or sodium chlorite (B76162) (NaClO₂).

Another plausible, though not explicitly documented, route would be the carboxylation of a Grignard reagent derived from 1-bromo-4,7-dimethoxynaphthalene. This classic method involves forming an organomagnesium compound, which then reacts with carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid. The viability of this route would depend on the accessibility of the brominated naphthalene (B1677914) starting material.

Table 1: Plausible Synthetic Routes to this compound

| Starting Material | Key Transformation | Common Reagents | Plausibility |

|---|---|---|---|

| 4,7-Dimethoxy-1-naphthaldehyde | Aldehyde Oxidation | KMnO₄, CrO₃, NaClO₂ | High (Implied by commercial data chemicalbook.com) |

Literature-Reported Preparative Routes

Advanced Synthetic Strategies Utilizing this compound as a Precursor

There is a significant gap in the scientific literature regarding the specific use of this compound as a precursor in advanced synthetic strategies. While the methodologies listed below are well-established for other carboxylic acids, their application using this specific naphthoic acid is not documented in available research.

No studies have been found that report the use of this compound in Direct Imine Acylation (DIA) reactions for the generation of N-acyliminium ions. In principle, this naphthoic acid could serve as a substrate for such a reaction, where it would be coupled with an imine to form a reactive N-acyliminium ion intermediate, which is a powerful electrophile for further transformations.

Consistent with the lack of data for N-acyliminium ion generation from this precursor, no examples of subsequent intramolecular cyclization reactions with tethered nucleophiles are reported in the literature. Such reactions are a powerful tool for building complex molecular scaffolds, but their application has not been explored or documented with this compound.

The absence of foundational research into the reactivity of this compound in N-acyliminium ion cascades means there are no documented applications of it in the synthesis of specific heterocycles. While the naphthalene core is a feature of many biologically active molecules, the role of this particular building block in constructing them remains an unexplored area of chemical research.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,7-Dimethoxy-1-naphthaldehyde |

| 1-Bromo-4,7-dimethoxynaphthalene |

| Potassium permanganate |

| Jones reagent |

| Sodium chlorite |

Intramolecular Cyclization Reactions with Diverse Nucleophiles

Derivatization and Functionalization Strategies for this compound

The modification of the this compound core is essential for creating new molecular entities with tailored properties. These strategies often involve reactions at the carboxylic acid group or the aromatic ring.

Design and Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of dimethoxy-naphthoic acids often leverages the directing effects of the existing substituents. A common strategy involves the initial modification of the carboxylic acid to prevent unwanted side reactions and to direct subsequent transformations.

For instance, in a synthetic route developed for the closely related isomer 5,8-dimethoxy-1-naphthoic acid, the carboxylic acid was first converted to an N,N-diethylamide. acs.org This amide group then acts as a directed metalation group. Treatment with an organolithium reagent, such as s-butyllithium, selectively removes a proton from the adjacent C-2 position. The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles. In one documented case, reaction with acetophenone (B1666503) followed by acidic hydrolysis yielded a lactone, which was subsequently reduced to the corresponding 2-substituted-naphthoic acid derivative. acs.org This multi-step process demonstrates a rational approach to designing and synthesizing a complex analog by using the inherent reactivity of the parent molecule to control the position of new functional groups.

Another powerful functionalization method involves the metalation of a related compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid. This molecule, upon treatment with a strong base, can form a trianion, which serves as a versatile intermediate for constructing complex derivatives, including potent inhibitors of anti-apoptotic proteins.

Table 1: Example of a Synthetic Strategy for a Functionalized Naphthoic Acid Analog This table illustrates a general strategy based on the derivatization of a dimethoxy-1-naphthoic acid isomer.

| Step | Reaction | Reagents | Intermediate/Product | Purpose | Reference |

| 1 | Amide Formation | SOCl₂, HN(Et)₂ | N,N-diethyl-5,8-dimethoxy-1-naphthamide | Protects carboxylic acid and creates a directed metalation group. | acs.org |

| 2 | Directed Lithiation | s-BuLi | C-2 Lithiated Naphthamide | Generates a nucleophilic site at a specific position. | acs.org |

| 3 | Electrophilic Quench | Acetophenone | α-hydroxy-α-methylbenzyl substituted naphthamide | Introduces a new functional group. | acs.org |

| 4 | Hydrolysis/Lactonization | H₃O⁺ | Lactone of 5,8-dimethoxy-2-(α-hydroxy-α-methylbenzyl)-1-naphthoic acid | Unmasks the carboxylic acid functionality and forms a cyclic ester. | acs.org |

Exploration of Diverse Chemical Transformations

The aromatic core and functional groups of dimethoxy-naphthoic acids allow for a wide range of chemical transformations, particularly through modern transition-metal-catalyzed reactions. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, often with high selectivity.

Ruthenium-catalyzed C–H activation has been employed to achieve meta-C–H alkylation of aromatic carboxylic acids. nih.gov This strategy uses the carboxylate group as a directing group to functionalize a remote position on the aromatic ring. nih.gov Similarly, Ru-catalyzed C-H activation has been used for the [2+2+2] benzannulation of phthalic acids with alkynes to build multisubstituted 1-naphthoic acids. researchgate.net

Palladium catalysis offers numerous avenues for derivatization. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler fragments. jove.com For aryl carboxylic acids, transformations such as dual palladium-photoredox mediated C-H olefination followed by cyclization can produce complex lactone structures. Another advanced method is the decarbonylative iodination of aryl carboxylic acids, which replaces the carboxylic acid group with an iodine atom, providing a valuable handle for further cross-coupling reactions.

Table 2: Selected Chemical Transformations on Naphthoic and Benzoic Acid Scaffolds

| Reaction Type | Catalyst/Reagents | Transformation | Significance |

| C5-Alkylation | [Ru(p-cym)Cl₂]₂, Ligand, KOAc | C-H bond at the C5 position of 1-naphthoic acid is alkylated. | Demonstrates remote C-H functionalization. nih.govresearchgate.net |

| Annulation | Ru-catalyst | Phthalic acids react with two alkynes to form multisubstituted 1-naphthoic acids. | Builds the naphthyl core with high substitution. researchgate.net |

| Cross-Coupling | Palladium Catalyst | A Pd(0) species reacts with an organohalide and a nucleophile to form a new C-C bond. | Fundamental bond-forming reaction. jove.com |

| Chemo-enzymatic synthesis | Laccase, NaOH | Sinapic acid undergoes dimerization and rearrangement to form 6-hydroxy-5,7-dimethoxy-2-naphthoic acid. | Sustainable synthesis from a natural precursor. tandfonline.comresearchgate.net |

Mechanistic Investigations of Synthetic Reactions Involving this compound

Understanding the precise pathway by which a reaction proceeds is crucial for its optimization and broader application. Mechanistic studies on naphthoic acid derivatives and their analogs have utilized a combination of experimental techniques and computational modeling to uncover reaction intermediates and transition states.

Elucidation of Reaction Mechanisms and Intermediates

Mechanistic studies often reveal complex and sometimes unexpected pathways. For example, the polymerization of 4-hydroxybenzoic acid and 6-hydroxy-2-naphthoic acid, while seemingly a straightforward acidolysis, involves a complex blend of mechanisms, including phenolysis and the potential intervention of a quinone methide intermediate. mdpi.com

In the metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, evidence points to the formation of a trianion intermediate, which is key to its subsequent reactivity. The study of rhodium-catalyzed carboxylation of aromatic compounds suggests that reactive 14-electron rhodium(I) complexes are key intermediates in both the C–H bond activation and carboxylation steps. nih.gov Furthermore, kinetic isotope effect studies indicated that the C–H bond activation is the turnover-limiting step of the catalytic cycle. nih.gov

In other systems, such as the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, a mechanistic proposal involving a 1,2-acyl shift was put forward to explain the formation of 1-hydroxy-2-naphthoic acid esters, correcting previous mischaracterizations of the products. acs.org Investigations into a visible-light-driven O-arylation of carboxylic acids catalyzed by nickel complexes suggest the reaction operates through a thermally controlled Ni(I)/Ni(III) cycle, which is regenerated photochemically, without the need for an external photosensitizer. rsc.org

In Situ Spectroscopic Analysis for Mechanistic Insight (e.g., React IR Studies)

Modern spectroscopic techniques that allow for real-time monitoring of chemical reactions provide unparalleled insight into reaction mechanisms. In situ analysis enables the direct observation of reactants, products, and, most importantly, transient intermediates that may be undetectable by traditional offline analysis.

ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy): This technology is particularly powerful for studying reactions that are sensitive to air, moisture, or are run at low temperatures, such as organolithium reactions. mt.com By inserting a probe directly into the reaction vessel, chemists can track the concentration profiles of key species over time. For example, in situ IR spectroscopy has been used to monitor the lithiation of a tetrahydroisoquinoline, observing the consumption of the starting material's carbonyl peak (νC=O at 1694 cm⁻¹) and the appearance of the lithiated intermediate's carbonyl peak (νC=O at 1642 cm⁻¹). researchgate.net This technique allows for the optimization of reaction conditions to maximize the formation of desired intermediates and minimize byproducts. mt.com

In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for real-time reaction monitoring. Hyperpolarized NMR has been used to study palladium-catalyzed methoxycarbonylation, revealing substantially enhanced signals for a series of reaction intermediates. whiterose.ac.uk This allows for the direct observation of species such as hydrido-palladium complexes that are critical to the catalytic cycle. whiterose.ac.ukwhiterose.ac.uk Monitoring the reduction of Pd(II) precatalysts to the active Pd(0) species by ³¹P NMR is crucial for understanding and controlling cross-coupling reactions. rsc.org

These advanced in situ analytical methods are indispensable for elucidating complex reaction networks, identifying catalytically active species, and providing the detailed kinetic and mechanistic data needed to develop robust and efficient synthetic methodologies. mt.comcore.ac.ukresearchgate.net

Research on this compound: A Gap in the Scientific Literature

Despite its availability as a chemical reagent, a comprehensive review of publicly accessible scientific literature reveals a significant lack of research into the specific biological and biochemical applications of the chemical compound this compound.

While the compound, identified by its CAS number 90381-45-6, is listed by several chemical suppliers, in-depth studies detailing its utility as a biochemical probe, its biological activities, or its molecular mechanisms of action appear to be unpublished or not widely disseminated.

A patent application has mentioned a positional isomer, 6,7-dimethoxy-1-naphthoic acid, as an intermediate in the synthesis of molecules for targeted protein degradation, suggesting the potential utility of such scaffolds in therapeutic development. Additionally, a study on dihydroxynaphthoic acids as lactate (B86563) dehydrogenase inhibitors noted that substituent placement at the 4- and 7-positions influenced the compound's selectivity. While intriguing, this information pertains to a different, albeit structurally related, molecule.

Consequently, a detailed article on the "Biological and Biochemical Research Applications of this compound" as outlined in the user's request cannot be generated at this time due to the absence of specific, scientifically validated data in the public domain. The following sections, which were intended to be populated with detailed research findings, remain unaddressed due to this information gap:

Biological and Biochemical Research Applications of 4,7 Dimethoxy 1 Naphthoic Acid

Molecular Mechanisms of Action Studies

Further primary research is required to elucidate the potential biological and biochemical significance of 4,7-Dimethoxy-1-naphthoic acid.

Elucidation of Interactions with Biomolecules and Molecular Targets

While direct studies on this compound are not extensively detailed in the literature, research on closely related dimethoxy- and dihydroxy-naphthoic acids has identified several key molecular targets. The specific positioning of functional groups is critical in determining which biomolecules these compounds interact with.

Key molecular targets identified for structural analogs include:

Aryl Hydrocarbon Receptor (AhR) : Naphthoic acid derivatives are recognized as modulators of the AhR, a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, such as cytochrome P450 enzymes. dioxins.com The bacterial-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent AhR agonist. dioxins.comresearchgate.net Its methoxylated counterpart, 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA), is also studied for its AhR activity. dioxins.com

Anti-apoptotic Bcl-2 Family Proteins : Derivatives of dimethoxy-naphthoic acid serve as crucial intermediates in the synthesis of potent inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-X(L). researchgate.net These proteins are significant targets in cancer therapy, and their inhibition can induce apoptosis in tumor cells. researchgate.net

Lactate (B86563) Dehydrogenase (LDH) : Substituted dihydroxynaphthoic acids have been investigated as inhibitors of the enzyme lactate dehydrogenase. frontiersin.org Notably, research has highlighted the importance of the substitution pattern, with derivatives having substituents at the 4- and 7-positions showing distinct selectivity profiles. frontiersin.org

P2Y₁₄ Receptor : A highly substituted naphthoic acid derivative, ethyl 4-hydroxy-7,8-dimethoxy-5-(phenylmethoxy)-2-naphthalenecarboxylate, has been identified as a high-affinity antagonist for the P2Y₁₄ receptor, a G-protein coupled receptor (GPCR) implicated in immune responses. vulcanchem.com

Analysis of Receptor Binding and Enzyme Modulation

The functional groups of this compound and its analogs drive their ability to bind to receptors and modulate enzyme activity.

Receptor Binding: Research on analogous compounds demonstrates specific and sometimes high-affinity receptor interactions. A study focusing on hydroxyl/carboxy-substituted naphthoic acids found that 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent activator of the Aryl Hydrocarbon Receptor (AhR), inducing the expression of AhR-responsive genes like CYP1A1 and CYP1B1. dioxins.com The activity of these compounds was confirmed to be AhR-dependent using knockout cell lines. dioxins.com In another example, an ethyl ester derivative of a 2-naphthoic acid with multiple substitutions, including methoxy (B1213986) groups, displayed ultra-high-affinity antagonism at the P2Y₁₄ receptor, with a Ki value of 80 pM for a fluorescent conjugate. vulcanchem.com

Enzyme Modulation: Naphthoic acid derivatives can act as modulators of key enzymes.

Cytochrome P450 (CYP) Enzymes : As a downstream consequence of AhR activation, certain naphthoic acid derivatives can modulate the activity of CYP enzymes, which are critical in drug metabolism. dioxins.com

Lactate Dehydrogenase (LDH) : Gossypol, a phenolic aldehyde containing a naphthalene (B1677914) core, and its analogs are known to inhibit LDH. frontiersin.org Studies on dihydroxynaphthoic acid derivatives have shown they can selectively inhibit human LDH, with the substitution pattern being a key determinant of this activity. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound influences its biological activity. By systematically modifying the naphthoic acid scaffold and observing the resulting changes in biological response, researchers can develop principles for designing more potent and selective compounds.

Correlation of Structural Modifications with Biological Responses

SAR studies on naphthoic acid analogs have revealed clear correlations between specific structural features and their effects on molecular targets, particularly the Aryl Hydrocarbon Receptor (AhR).

A key study compared a series of hydroxylated and methoxylated naphthalene derivatives for their ability to induce AhR-responsive genes (CYP1A1 and CYP1B1). The findings demonstrate a strong dependence on the substitution pattern:

Hydroxylation vs. Methoxylation : The presence of hydroxyl groups, particularly at the 1- and 4-positions, is critical for potent AhR agonism. 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) was the most potent compound tested. dioxins.com Its methoxy-substituted analog, 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA), also induced a response but was less potent. dioxins.com

Role of the Carboxyl Group : The presence of a carboxyl group at the 2-position significantly enhanced AhR activation for CYP1A1 induction when compared to analogs lacking this group, such as 1- and 2-naphthol (B1666908). dioxins.com

Positional Isomerism : The relative positions of the functional groups are critical. For instance, 1,4-DHNA was a much more potent AhR agonist than its isomers, 3,5-DHNA and 3,7-DHNA. dioxins.comresearchgate.net

The table below summarizes SAR data for AhR activation by various naphthoic acid derivatives based on their ability to induce CYP1B1 mRNA in mouse colonic cells.

| Compound | Substitutions | Relative AhR Agonist Activity (CYP1B1 Induction) | Source |

|---|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | 1,4-dihydroxy, 2-carboxy | High | dioxins.com |

| 1-Hydroxy-2-naphthoic acid (1-HNA) | 1-hydroxy, 2-carboxy | Medium | dioxins.com |

| 4-Hydroxy-2-naphthoic acid (4-HNA) | 4-hydroxy, 2-carboxy | Medium | dioxins.com |

| 1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) | 1,4-dimethoxy, 2-carboxy | Low | dioxins.com |

| 3,7-Dihydroxy-2-naphthoic acid (3,7-DHNA) | 3,7-dihydroxy, 2-carboxy | Low | dioxins.com |

| 1-Naphthoic acid (1-NA) | 1-carboxy | Low/Inactive | dioxins.com |

Rational Design Principles for Enhanced or Modified Bioactivity

From SAR studies on the naphthoic acid scaffold, several rational design principles emerge for creating derivatives with tailored biological activities.

Modulation of Polar Groups for Target Affinity : The number and placement of hydrogen-bonding groups (hydroxyls) versus less polar groups (methoxys) are primary tools for tuning target affinity and selectivity. For AhR agonism, 1,4-dihydroxy substitution is superior to 1,4-dimethoxy substitution. dioxins.com Conversely, for other targets like the P2Y₁₄ receptor, a complex pattern of both methoxy and hydroxy groups contributes to high-affinity binding. vulcanchem.com This principle allows chemists to "tune" a molecule for a specific receptor pocket.

Bioisosteric Replacement : The substitution of a hydroxyl group with a methoxy group is a classic example of bioisosteric replacement. This modification alters the compound's electronic properties, hydrogen-bonding capacity, and lipophilicity, leading to changes in biological activity, as seen in the case of 1,4-DHNA versus 1,4-DMNA. dioxins.com This strategy can be used to fine-tune a compound's pharmacological profile.

Scaffold Decoration for Selectivity and Potency : The rigid naphthoic acid core serves as a foundation that can be "decorated" with various functional groups to interact with specific subpockets of a target protein. For instance, research on P2Y₁₄R antagonists showed that elongating an ester side chain and introducing polar groups enhanced receptor binding and selectivity. vulcanchem.com Similarly, studies on LDH inhibitors suggest that substitution at the 4- and 7-positions is critical for achieving selectivity. frontiersin.org This highlights a design strategy where the core scaffold provides the basic geometry for binding, while peripheral functional groups are optimized for potent and selective interactions.

Computational and Theoretical Chemistry Studies of 4,7 Dimethoxy 1 Naphthoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools to understand the three-dimensional structure of a molecule and its dynamic behavior over time. For 4,7-Dimethoxy-1-naphthoic acid, these studies are crucial for predicting its conformation and how it might interact with biological macromolecules.

While specific MD simulation studies exclusively on this compound are not widely published, research on structurally similar compounds provides a strong basis for understanding its likely behavior. For instance, studies on other naphthoic acid derivatives often involve modeling their geometric parameters, such as the dihedral angle between the naphthalene (B1677914) core and the carboxylic acid group. In the case of 5,8-dimethoxy-1-naphthoic acid, the dihedral angle between the naphthalene core and the carboxyl plane was determined to be 80.0(1) degrees. nih.gov This significant twist is a common feature in 1-naphthoic acids and influences their binding capabilities.

MD simulations are particularly valuable in studying the stability of a ligand when bound to a protein. For example, in studies of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) in complex with the aryl hydrocarbon receptor (AhR), MD simulations were used to refine the docked structures and assess the stability of the binding mode. dioxins.com The root-mean-square deviation (RMSD) of the ligand's heavy atoms over the simulation time provides a measure of this stability. dioxins.com A similar approach for this compound would be instrumental in evaluating its potential as a ligand for various receptors.

Table 1: Representative Parameters from Molecular Modeling of Related Naphthoic Acid Derivatives

| Parameter | Compound | Value | Significance | Reference |

| Dihedral Angle (Naphthalene-Carboxyl) | 5,8-Dimethoxy-1-naphthoic acid | 80.0(1)° | Indicates the rotational orientation of the carboxylic acid group relative to the aromatic ring system, affecting steric interactions. | nih.gov |

| Binding Site Prediction | 4-hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid | Human Serum Albumin (HSA) | Demonstrates the utility of molecular docking in identifying potential protein targets and binding modes. | nih.gov |

| RMSD of Ligand in Binding Pocket | 1,4-Dihydroxy-2-naphthoic acid | 0.9 ± 0.5 Å | Measures the stability of the ligand's conformation within the receptor's binding site during MD simulations. | dioxins.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule, which in turn govern its reactivity. researchgate.net These calculations can predict parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Comprehensive quantum chemical studies on a series of ortho-substituted naphthoic acids have been performed using DFT with the B3LYP functional and 6-31G basis sets. researchgate.net These studies provide valuable data that can be extrapolated to understand this compound. For instance, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) is known to affect the electronic structure and reactivity of the aromatic system. sciencepublishinggroup.com In ortho-methoxy naphthoic acid, the HOMO energy is higher and the LUMO energy is slightly higher compared to the unsubstituted naphthoic acid, which can influence its reactivity and interaction with other molecules. researchgate.net The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. sciencepublishinggroup.com

The molecular electrostatic potential (MEP) map is another critical output of quantum chemical calculations. It illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, indicating these as sites for electrophilic attack or hydrogen bonding.

Table 2: Calculated Electronic Properties of o-Methoxy Naphthoic Acid (as a proxy for this compound)

| Parameter | Value | Unit | Significance | Reference |

| Total Energy | -4.32E+05 | Kcal/mol | Represents the total electronic energy of the molecule in its optimized geometry. | researchgate.net |

| HOMO Energy | -1.49E+02 | Kcal/mol | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. | researchgate.net |

| LUMO Energy | -4.14E+01 | Kcal/mol | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. | researchgate.net |

| Dipole Moment | 6.869 | Debye | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | researchgate.net |

In Silico Prediction of Biological Interactions and Target Binding

In silico methods are instrumental in predicting the biological targets of a compound, a critical step in drug discovery. nih.gov These methods often involve molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

For naphthoic acid derivatives, molecular docking studies have been successfully used to elucidate their interactions with various biological targets. For example, molecular docking has been used to study the binding of naphthalene-containing compounds to human serum albumin (HSA), revealing that interactions can be driven by hydrophobic forces, hydrogen bonds, and van der Waals forces. nih.gov In another study, computational analysis showed that 1,4-dihydroxy-2-naphthoic acid shares similar interactions with the aryl hydrocarbon receptor (AhR) binding pocket as the potent ligand TCDD. nih.gov

Given the structural features of this compound, it is plausible that it could interact with a range of biological targets. The aromatic naphthalene core provides a scaffold for hydrophobic interactions, while the methoxy and carboxylic acid groups can act as hydrogen bond donors and acceptors. nih.gov Virtual screening of large compound libraries against known protein structures is a common strategy to identify potential binders. frontiersin.org For this compound, such an approach could reveal novel protein targets and pave the way for experimental validation. The development of quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties with biological activities, can also guide the design of more potent analogs. researchgate.netsciencepublishinggroup.com

Table 3: Examples of In Silico Target Predictions for Related Naphthoic Acid Derivatives

| Compound | Predicted/Studied Target | Key Interactions | In Silico Method | Reference |

| 4-hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid | Human Serum Albumin (HSA) | Hydrogen bonds and van der Waals forces | Molecular Docking | nih.gov |

| 1,4-Dihydroxy-2-naphthoic acid | Aryl Hydrocarbon Receptor (AhR) | Similar to TCDD, with differences due to the negatively charged group. | Molecular Docking and Dynamics | nih.gov |

| Adapalene (a naphthoic acid derivative) | DNA | Intercalative binding stabilized by hydrophobic interactions. | Molecular Modeling | sci-hub.se |

| 3,5-Dihydroxy 2-Naphthoic Acid | Babesia microti Lactate (B86563) Dehydrogenase | Hydrogen bonds and hydrophobic interactions | Molecular Docking | frontiersin.org |

Analytical Methodologies for the Characterization and Quantification of 4,7 Dimethoxy 1 Naphthoic Acid in Research

Development of Advanced Spectroscopic Techniques for Structural Elucidation

The unambiguous determination of the molecular structure of 4,7-Dimethoxy-1-naphthoic acid is accomplished through the synergistic use of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information to confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm. The aromatic protons on the naphthalene (B1677914) ring would present as a complex pattern of doublets and singlets, while the two methoxy (B1213986) groups would each exhibit a sharp singlet, likely in the range of 3.8-4.0 ppm. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed to definitively assign these proton and carbon signals and confirm the substitution pattern on the naphthalene core.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3500 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Additionally, C-O stretching vibrations for the methoxy groups and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region, while aromatic C=C stretching bands would be observed in the 1400-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The naphthalene ring system serves as a strong chromophore, making UV-Vis spectroscopy a useful tool for detection. Substituted naphthoic acids typically exhibit multiple absorption maxima in the UV region, corresponding to π-π* transitions within the aromatic system. For instance, related naphthoic acid derivatives show absorption maxima around 229, 266, and 307 nm. semanticscholar.org These characteristic absorption bands can be used for qualitative identification and quantitative analysis using a calibration curve.

Table 1: Predicted and Characteristic Spectroscopic Data for this compound

| Technique | Feature | Expected Range / Value |

|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 ppm (broad singlet) |

| Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm (multiplets, doublets) | |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 ppm (singlets) | |

| ¹³C NMR | Carboxyl Carbon (-COOH) | 165 - 180 ppm |

| Aromatic Carbons (Ar-C) | 105 - 160 ppm | |

| Methoxy Carbons (-OCH₃) | 55 - 60 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3500 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong, sharp) | |

| C-O Stretch (Methoxy/Acid) | 1200 - 1300 cm⁻¹ (strong) | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ (medium) | |

| UV-Vis | π → π* Transitions | ~230, ~270, ~310 nm |

Chromatographic Separation and Purification Strategies for Research Samples

The isolation and purification of this compound from synthetic reaction mixtures or natural extracts is a critical step for obtaining high-purity material for further research. Chromatographic techniques, particularly column chromatography and High-Performance Liquid Chromatography (HPLC), are the methods of choice.

Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel as the stationary phase is a standard method for purification. rsc.org A solvent system of increasing polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The separation is based on the differential adsorption of the components in the mixture to the silica gel. The progress of the separation is monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For higher purity and analytical quantification, reversed-phase HPLC (RP-HPLC) is frequently employed. tandfonline.comsemanticscholar.org In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid remains protonated. tandfonline.com Gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities. The compound is detected as it elutes from the column using a UV detector set to one of its absorption maxima. rjptonline.org Preparative HPLC can be used to isolate larger quantities of the pure compound. semanticscholar.org

Table 2: Representative Chromatographic Conditions for the Analysis of Naphthoic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | TLC with UV | Purification | rsc.org |

| RP-HPLC | C18 (Accucore AQ) | Acetonitrile/0.1% Formic Acid in Water (Gradient) | DAD (254 nm) | Analysis & Purity | tandfonline.com |

| Preparative RP-HPLC | RP-18 | Methanol/Water | UV | Isolation | semanticscholar.org |

| HPLC | C18 (Phenomenex Luna) | Methanol/0.1% H₃PO₄/THF (55:30:15) | PDA (260 nm) | Impurity Profiling | rjptonline.org |

Mass Spectrometric Approaches for Identification and Quantification in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the confirmation of molecular weight and for the highly sensitive and selective quantification of this compound, especially in complex biological or environmental samples. It is typically coupled with a chromatographic separation technique like HPLC, in a configuration known as LC-MS.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. tandfonline.com Techniques like electrospray ionization (ESI) are commonly used to generate ions of the analyte. For this compound (C₁₃H₁₂O₄), the expected monoisotopic mass is 232.0736 Da. uni.lu Observing this mass with high accuracy (typically within 5 ppm) provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS): In LC-MS/MS, the molecular ion of the target compound is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint for the molecule, enhancing the certainty of identification. The fragmentation of this compound would likely involve losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and methyl radicals (•CH₃) from the methoxy groups. Monitoring specific transitions from a precursor ion to a product ion (Selected Reaction Monitoring, SRM) allows for highly selective and sensitive quantification, minimizing interference from the sample matrix.

Public databases provide predicted collision cross-section (CCS) values, which represent the ion's size and shape in the gas phase. These values can serve as an additional identification parameter alongside retention time and m/z, further increasing confidence in analytical results. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) | Predicted CCS (Ų) | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | 233.08084 | 147.4 | Positive |

| [M+Na]⁺ | 255.06278 | 156.5 | Positive |

| [M+NH₄]⁺ | 250.10738 | 166.0 | Positive |

| [M-H]⁻ | 231.06628 | 151.3 | Negative |

| [M+HCOO]⁻ | 277.07176 | 169.0 | Negative |

Data sourced from PubChem (CID 16217849). uni.lu

Future Directions and Emerging Research Avenues for 4,7 Dimethoxy 1 Naphthoic Acid

Exploration of Novel Synthetic Methodologies and Applications

The development of efficient, sustainable, and versatile synthetic routes is paramount for unlocking the full potential of 4,7-Dimethoxy-1-naphthoic acid. While traditional methods exist, future research is gravitating towards innovative strategies that offer improved yields, scalability, and environmental compatibility.

One promising direction is the application of modern catalytic systems. For instance, research into the ortho-C−H olefination of 1-naphthoic acid using urea-substituted Rhodium(III)-cyclopentadienyl catalysts has demonstrated the power of supramolecular preorganization to accelerate reactions. nih.govuni-freiburg.de Applying such advanced C-H functionalization techniques to the 4,7-dimethoxy substituted naphthalene (B1677914) core could provide direct and atom-economical pathways to novel derivatives that are otherwise difficult to access.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Chemo-enzymatic synthesis, as demonstrated with the production of the related 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from naturally occurring sinapic acid, presents a sustainable paradigm. tandfonline.comresearchgate.net This one-pot, two-step process utilizing a laccase enzyme highlights a future where bio-catalysis could be adapted for the synthesis of this compound, potentially starting from renewable feedstocks. tandfonline.comresearchgate.net The oxidation of the corresponding aldehyde, 4,7-Dimethoxy-1-naphthaldehyde, to the carboxylic acid is a known transformation, and optimizing this step using green oxidizing agents remains a key area for improvement.

These new methodologies will not only streamline the production of the parent compound but also enable the creation of a diverse library of analogues for exploring a wider range of applications, from pharmaceuticals to specialized polymers. tandfonline.com

Expansion of Biological and Biochemical Probing Capabilities

Naphthoic acid derivatives are increasingly recognized for their potential as tools to investigate complex biological systems. The unique structural and electronic properties conferred by the dimethoxy-naphthalene scaffold make this compound an attractive candidate for development as a specialized biochemical probe.

Future research will likely focus on leveraging its core structure to design fluorescent probes for bioimaging. lookchem.com The inherent fluorescence of the naphthalene ring system can be fine-tuned by modifying its substituents, potentially leading to probes that can visualize specific cellular processes or organelles. Studies on related compounds, such as 6,7-Dimethoxy-naphthalene-2-carboxylic acid, have already established their utility in this domain. lookchem.com

Moreover, the interaction of naphthoic acid derivatives with key biological macromolecules is a burgeoning field of study. Research on similar compounds has shown their ability to bind to human serum albumin (HSA), which is crucial for understanding the pharmacokinetics and metabolism of potential drug candidates. tandfonline.comnih.gov Investigating the binding mechanism of this compound with HSA through spectroscopic and molecular docking techniques could provide valuable insights for drug design. tandfonline.comnih.gov

The compound and its future derivatives also hold promise as modulators of protein function. Naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors, which are vital for neuronal communication. nih.gov This opens an avenue for designing novel therapeutics for neurological disorders. Additionally, related dihydroxy-naphthoic acids have been shown to interact with the aryl hydrocarbon receptor (AhR), a key regulator of intestinal inflammation, suggesting a role in studying and potentially treating gut diseases. nih.gov

Integration into Advanced Materials Science and Supramolecular Chemistry

The rigid, aromatic structure of this compound makes it an excellent building block, or tecton, for the construction of highly ordered molecular architectures and advanced materials. The field of supramolecular chemistry, which focuses on non-covalent interactions, provides the framework for harnessing this potential.

A key research direction is the study of molecular self-assembly. Investigations into 2-naphthoic acid on gold surfaces have revealed the formation of complex, hydrogen-bonded structures like pentamers and dimers. nsf.gov The specific placement of methoxy (B1213986) groups in this compound would introduce different intermolecular forces, leading to unique self-assembled monolayers with potentially novel electronic or catalytic properties. The study of how functional groups direct the formation of cocrystals is essential for crystal engineering, where the goal is to design solids with specific physical properties. mdpi.com

The integration of this compound into polymers is another exciting frontier. Naphthoic acid-modified polymers have been developed that exhibit potent antimicrobial activity against multi-drug resistant bacteria and biofilms. nih.gov By incorporating this compound into polymer chains, new materials with tailored facial amphiphilicity could be created for biomedical applications. Furthermore, there is growing interest in using bio-based naphthoic acids, such as DMNA, as alternatives to petroleum-derived monomers in high-performance polymers like liquid crystal polymers. tandfonline.comresearchgate.net This positions this compound as a potential component for sustainable, high-value materials. The use of carboxylic acids in supramolecularly accelerated catalysis, where hydrogen bonding between the catalyst and a substrate like 1-naphthoic acid enhances reaction rates, further underscores the compound's utility in materials-related synthesis. nih.govuni-freiburg.de

Interdisciplinary Research Opportunities and Collaborative Studies

The most significant breakthroughs involving this compound are expected to emerge from the convergence of different scientific disciplines. The complexity of modern scientific challenges necessitates collaborative efforts that span the traditional boundaries of chemistry, biology, materials science, and medicine.

A prime example of such synergy lies in the development of "theranostic" agents. This would involve a collaboration between synthetic organic chemists to create novel derivatives, biochemists and pharmacologists to evaluate their biological activity as receptor modulators nih.govnih.gov, and materials scientists to incorporate them into drug delivery systems or bio-compatible polymers nih.gov.

Another powerful interdisciplinary avenue is the combination of experimental synthesis with computational chemistry. researchgate.net Theoretical studies can predict the reactivity, electronic properties, and self-assembly behavior of new this compound derivatives, guiding experimental efforts towards the most promising candidates. nsf.govresearchgate.net This collaboration can accelerate the discovery of new materials and biologically active molecules.

Furthermore, the push for sustainability will foster collaborations between experts in biocatalysis, green chemistry, and polymer science. tandfonline.comacs.org Developing a complete value chain, from the sustainable synthesis of this compound from renewable resources to its incorporation into biodegradable or recyclable high-performance materials, represents a grand challenge that can only be tackled through integrated, collaborative research. researchgate.net These interdisciplinary studies will be crucial for translating fundamental discoveries into practical technologies and applications.

Q & A

Q. What strategies resolve contradictions in reported toxicity or ecotoxicity data?

- Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity. Compare results under standardized OECD guidelines. If discrepancies arise, assess impurities (e.g., residual DDQ) via LC-MS and repeat toxicity tests with rigorously purified samples .

Methodological Notes

- Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to track reaction intermediates. Quench aliquots at timed intervals for HPLC analysis .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with spectral or reactivity trends. Use crystallographic data (CCDC entries) to validate molecular geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.